molecular formula C12H25N B14658234 N,N-Dibutylbut-2-en-1-amine CAS No. 45087-66-9

N,N-Dibutylbut-2-en-1-amine

Cat. No.: B14658234
CAS No.: 45087-66-9
M. Wt: 183.33 g/mol
InChI Key: BBDWBVQWRIBVCX-UHFFFAOYSA-N
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Description

N,N-Dibutylbut-2-en-1-amine is an organic compound belonging to the class of amines. It is characterized by the presence of a nitrogen atom bonded to two butyl groups and a but-2-en-1-yl group. This compound is a tertiary amine, which means it has three alkyl groups attached to the nitrogen atom. Amines are known for their basicity and nucleophilicity, making them valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutylbut-2-en-1-amine can be achieved through several methods. One common approach involves the alkylation of secondary amines with alkyl halides. For instance, the reaction of dibutylamine with 2-bromo-1-butene under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutylbut-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom acts as a nucleophile, attacking electrophilic centers in other molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

N,N-Dibutylbut-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: this compound is employed in the production of polymers, catalysts, and other functional materials.

Mechanism of Action

The mechanism by which N,N-Dibutylbut-2-en-1-amine exerts its effects involves its basicity and nucleophilicity. The nitrogen atom in the compound can donate a pair of electrons, making it a good nucleophile. This property allows it to participate in various chemical reactions, forming bonds with electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.

    N,N-Diethylbutanamine: A tertiary amine with two ethyl groups and one butyl group attached to the nitrogen atom.

    N,N-Dipropylbutanamine: A tertiary amine with two propyl groups and one butyl group attached to the nitrogen atom.

Uniqueness

N,N-Dibutylbut-2-en-1-amine is unique due to its specific structure, which includes a but-2-en-1-yl group. This structural feature imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in organic synthesis and industrial processes.

Properties

CAS No.

45087-66-9

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-but-2-enyl-N-butylbutan-1-amine

InChI

InChI=1S/C12H25N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4,7H,5-6,8-12H2,1-3H3

InChI Key

BBDWBVQWRIBVCX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC=CC

Origin of Product

United States

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